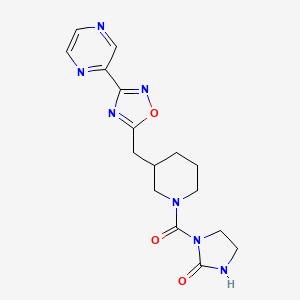![molecular formula C14H25N3 B2773099 N'-[(adamantan-2-yl)methyl]-N-ethylguanidine CAS No. 2229264-38-2](/img/structure/B2773099.png)
N'-[(adamantan-2-yl)methyl]-N-ethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(adamantan-2-yl)methyl]-N-ethylguanidine is a compound that features an adamantane moiety, which is known for its unique cage-like structure and remarkable stability
Méthodes De Préparation
The synthesis of N'-[(adamantan-2-yl)methyl]-N-ethylguanidine typically involves the functionalization of adamantane derivativesThis can be achieved through the use of halogenated intermediates that are converted to radical or carbocation intermediates for substitution reactions . Industrial production methods often involve the use of catalytic processes to achieve high yields and selectivity.
Analyse Des Réactions Chimiques
N'-[(adamantan-2-yl)methyl]-N-ethylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups on the adamantane core.
Substitution: The adamantane moiety can undergo substitution reactions with various reagents to introduce different substituents.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N'-[(adamantan-2-yl)methyl]-N-ethylguanidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of N'-[(adamantan-2-yl)methyl]-N-ethylguanidine involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins. This interaction can lead to the modulation of various cellular processes, including signal transduction and enzyme activity .
Comparaison Avec Des Composés Similaires
N'-[(adamantan-2-yl)methyl]-N-ethylguanidine can be compared with other adamantane derivatives, such as:
1-aminoadamantane: Known for its antiviral activity against Influenza A.
1,3-dehydroadamantane:
1,2-disubstituted adamantane derivatives: Used in the development of advanced materials and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other adamantane derivatives.
Propriétés
IUPAC Name |
2-(2-adamantylmethyl)-1-ethylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-2-16-14(15)17-8-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,2-8H2,1H3,(H3,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPMCHKJTWWYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC1C2CC3CC(C2)CC1C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2773017.png)
![6-allyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2773018.png)
![1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol](/img/structure/B2773019.png)
![2,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773021.png)




![N-(2,3-dimethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2773031.png)



![1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride](/img/structure/B2773037.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2773038.png)
